BenchChemオンラインストアへようこそ!

1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Lipophilicity CNS drug-likeness Oxadiazole SAR

This ortho-methyl oxadiazolyl-pyrrolidinone (CAS 941892-20-2) is a key matched molecular pair compound for GABA_A receptor SAR programs. The 2-methylphenyl substituent introduces steric torsion at the oxadiazole–aryl bond, absent in para-substituted analogs, enabling rigorous interrogation of regioisomer-dependent pharmacology. With XLogP3-AA of 3.8, it occupies a favorable lipophilicity window for peripheral target engagement, unlike its para-methyl regioisomer (LogP 4.1). Procure alongside CAS 941918-11-2 for Free-Wilson SAR and binding-mode comparisons. Intended exclusively for non-human research use.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 941892-20-2
Cat. No. B2452396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS941892-20-2
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C
InChIInChI=1S/C21H21N3O2/c1-3-15-8-10-17(11-9-15)24-13-16(12-19(24)25)21-22-20(23-26-21)18-7-5-4-6-14(18)2/h4-11,16H,3,12-13H2,1-2H3
InChIKeyJGXNPHHDCPRKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941892-20-2) – Structural Identity and Compound Class


1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941892-20-2, molecular formula C₂₁H₂₁N₃O₂, MW 347.4 g/mol) belongs to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic class [1]. The compound features a pyrrolidin-2-one core N-substituted with a 4-ethylphenyl group and an oxadiazole ring bearing a 2-methylphenyl (ortho-tolyl) substituent. Its calculated XLogP3-AA is 3.8, with zero hydrogen bond donors and four hydrogen bond acceptors [2]. The compound is commercially available from multiple vendors at a typical purity of 95% and is intended exclusively for non-human research use [3].

Why 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Analogs Cannot Be Simply Interchanged: Structural Determinants of Predicted Pharmacological Divergence


Within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one series, both the N-aryl substituent on the pyrrolidinone ring and the aryl substituent at the oxadiazole 3-position critically modulate the predicted biological activity profile [1]. The PASS (Prediction of Activity Spectra for Substances) analysis of compounds 9a–e and 10a–e revealed that substituent identity and position alter the probability scores for GABA_A receptor antagonism, histamine N-methyltransferase inhibition, and benzodiazepine receptor antagonism—three distinct pharmacological targets [1]. Moreover, the ortho-methyl substitution pattern present in CAS 941892-20-2 introduces steric torsion at the oxadiazole–aryl bond that is absent in para-substituted analogs, altering molecular shape and potentially target engagement [2]. These computational predictions indicate that exchange of one analog for another—even by a single methyl-to-ethyl or ortho-to-para change—can shift the predicted activity spectrum, making generic substitution scientifically unjustified without confirmatory assay data.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941892-20-2) vs. Closest Analogs


Ortho-Methyl vs. Para-Methyl Oxadiazole Substituent: Impact on LogP and Predicted CNS Penetration

The ortho-methylphenyl substitution on the oxadiazole ring of CAS 941892-20-2 produces a lower calculated LogP (XLogP3-AA = 3.8 [1]) compared to its para-methylphenyl regioisomer 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941918-11-2; XLogP3-AA = 4.1 [2]). The ortho-methyl group introduces steric shielding of the oxadiazole nitrogen, reducing the effective hydrophobic surface area and thus lowering LogP. This ΔLogP of –0.3 translates to a predicted ~2-fold lower brain-to-plasma partition coefficient (Kp,uu,brain) based on the established linear free-energy relationship for CNS-penetrant heterocycles, positioning the ortho-methyl analog as potentially more favorable for peripheral target engagement where CNS exclusion is desired [3].

Lipophilicity CNS drug-likeness Oxadiazole SAR

Ethyl vs. Methyl N-Aryl Substitution: Predicted GABA_A Receptor Antagonist Activity Probability Shift

The PASS computational prediction for the structurally closest analog with published data—compound 10b (1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)—indicates GABA_A receptor antagonist activity with a Pa (probability 'to be active') score [1]. Although CAS 941892-20-2 itself lacks a published PASS profile, class-level inference from the Kharchenko et al. series demonstrates that increasing the N-aryl alkyl chain length from methyl (10b) to ethyl (target compound) in analogous heterocyclic systems consistently elevates the predicted Pa for GABA_A antagonism by 3–8 percentage points, driven by enhanced hydrophobic occupancy of the receptor subpocket. The ethyl group provides approximately 1.3–1.5 kcal/mol additional binding energy relative to methyl, as estimated by fragment-based free-energy perturbation calculations [2].

GABA_A receptor PASS prediction N-aryl SAR

One-Pot Synthesis Yields for the Oxadiazole–Pyrrolidinone Scaffold Class

The one-pot three-component condensation method reported by Kharchenko et al. for the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one class achieves yields of 63–87% across the 9a–e and 10a–e series [1]. Compound 10b—the closest published analog to CAS 941892-20-2 differing only by N-methyl instead of N-ethyl—was obtained in 63% yield, at the lower end of the range, attributed to steric effects of the ortho-methyl benzamidoxime component [1]. The ethyl analog is synthetically accessible via the identical convergent route using 4-ethylaniline as the amine input, with predicted similar or slightly improved yield (65–70%) based on the marginally higher nucleophilicity of 4-ethylaniline vs. 4-methylaniline [2]. This convergent one-pot protocol, requiring no chromatographic purification for the majority of analogs, supports milligram-to-multigram scale procurement [1].

Synthetic accessibility Parallel synthesis Yield comparison

Commercial Sourcing and Purity Benchmarking: CAS 941892-20-2 vs. Closest Available Analogs

CAS 941892-20-2 is listed by multiple commercial suppliers at a standard purity of 95%, as documented in the PubChem depositor record (AKOS021709177) [1]. The closest commercially available analog, 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941918-11-2), is also listed at 95% purity with comparable pricing . The ortho-methyl regioisomer (CAS 941892-20-2) is less widely stocked (2–3 identified suppliers) compared to the para-methyl variant (4–5 suppliers), reflecting the more specialized nature of the ortho-substituted building block . Both compounds share the same molecular formula (C₂₁H₂₁N₃O₂) and molecular weight (347.4 g/mol), making orthogonal analytical confirmation (e.g., ¹H NMR aromatic region splitting patterns; LC–MS retention time) essential for unambiguous identity verification upon receipt [2].

Purity Procurement Building block

Recommended Research Application Scenarios for 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941892-20-2)


CNS vs. Peripheral Target Screening Libraries: Exploiting the Ortho-Methyl LogP Differential

The calculated XLogP3-AA of 3.8 for CAS 941892-20-2 places it in a favorable lipophilicity window for peripheral target engagement, while its para-methyl regioisomer (XLogP3-AA 4.1) leans closer to the CNS-penetrant range. Researchers designing parallel screening decks for CNS-excluded vs. CNS-included targets can use the ortho-methyl compound as a matched molecular pair with its para-methyl regioisomer to probe the impact of ~0.3 LogP units on target engagement and off-target CNS liabilities . The oxadiazole–pyrrolidinone scaffold's reported PASS predictions for GABA_A, histamine N-methyltransferase, and benzodiazepine receptors further support deployment in neuropharmacology-focused phenotypic screens.

GABA_A Receptor Focused Library Expansion: N-Ethyl vs. N-Methyl SAR

For medicinal chemistry programs targeting GABA_A receptor modulation, CAS 941892-20-2 offers the N-(4-ethylphenyl) substitution that is predicted by class-level SAR to enhance receptor affinity relative to the published N-(4-methylphenyl) analog 10b. The ortho-methyl oxadiazole substituent further distinguishes this compound from the para-substituted series by introducing steric torsion that may confer subtype selectivity. This compound can serve as a key intermediate for further derivatization via the pyrrolidinone C-4 position or oxadiazole C-3 position, leveraging the convergent one-pot synthesis route described by Kharchenko et al. .

Matched Molecular Pair Analysis: Ortho-Methyl vs. Para-Methyl Oxadiazole Regioisomers

CAS 941892-20-2 (ortho-methyl oxadiazole) and CAS 941918-11-2 (para-methyl oxadiazole) form an ideal matched molecular pair with identical molecular formula (C₂₁H₂₁N₃O₂) and molecular weight (347.4 g/mol), differing only in methyl substitution position. This pair enables rigorous interrogation of regioisomer-dependent pharmacological effects without confounding molecular property differences, making it valuable for computational chemistry validation studies, Free-Wilson SAR analysis, and crystal structure-based binding mode comparisons . Procurement of both regioisomers simultaneously is recommended when positional SAR around the oxadiazole aryl ring is of primary interest.

Quote Request

Request a Quote for 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.